![molecular formula C12H13IN2O4S B2409993 4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 860611-73-0](/img/structure/B2409993.png)
4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H13IN2O4S and its molecular weight is 408.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Pathways and Metabolism
Metabolic Pathways and Excretion Patterns : The study by Niederwieser et al. (1978) explored the metabolic pathways and excretion patterns of certain cyclohexylacetic acids in humans, indicating the complexity and specificity of biochemical processes involving similar compounds Details.
Genetic Factors in Carcinogen Activation : Ozawa et al. (2002) studied the association of genotypes with the activation of carcinogenic compounds, indicating how genetic variations can influence the metabolism of potentially harmful compounds Details.
Environmental and Health Implications
Pesticide Exposure in Children : Babina et al. (2012) conducted a study on the exposure of preschool children to organophosphorus and pyrethroid pesticides, underscoring the importance of understanding the environmental impact and health implications of chemical compounds Details.
Chemical Exposure from Indoor Dust : Wang et al. (2012) investigated the presence of certain chemicals in indoor dust and their potential exposure risks, highlighting how various chemical compounds can find their way into everyday environments Details.
Environmental Contaminants and Human Exposure : Linderholm et al. (2007) analyzed the exposure levels of certain methyl sulfone metabolites in human serum, providing insight into the persistence and bioaccumulation of environmental contaminants Details.
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-2-(4-iodophenyl)sulfonyl-3-methyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O4S/c1-8-11(6-7-16)12(17)14-15(8)20(18,19)10-4-2-9(13)3-5-10/h2-5,16H,6-7H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKUTKEKMDOBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)I)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

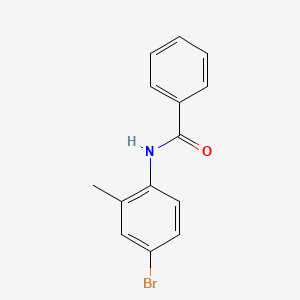
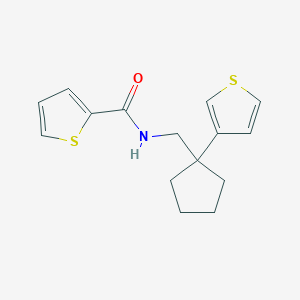
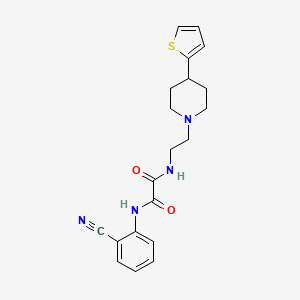
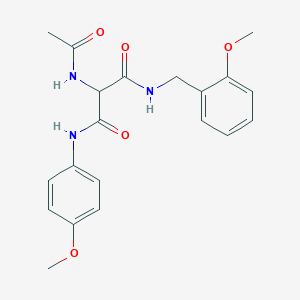
![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)
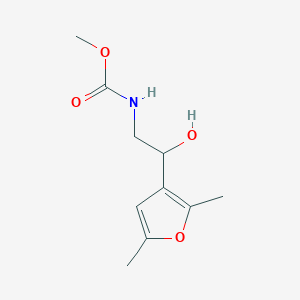
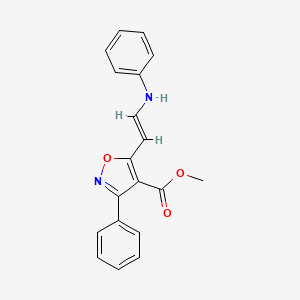
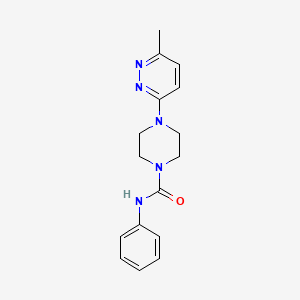
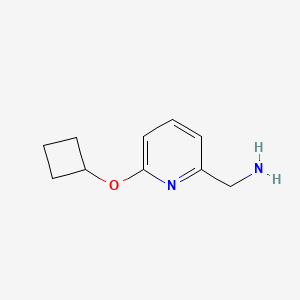
![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)
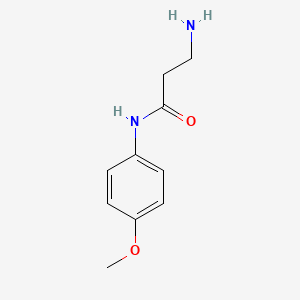
![5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409928.png)
![[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2409929.png)
![3-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2409930.png)